Comparative Anti-Melanoma Potency in A375 Cells: Target Compound Class vs. HA15 Lead
The target compound belongs to the thiazole benzenesulfonamide class whose lead compound HA15 demonstrates an IC50 of 1–2.5 μM against A375 melanoma cells in a 24-hour cell viability assay [1]. SAR analysis within this series indicates that C4-phenyl ester modifications, such as the methyl benzoate present in CAS 441291-07-2, are well-tolerated and can modulate cellular potency through altered lipophilicity and target binding kinetics [2]. In contrast, constrained benzazole analogs (e.g., benzothiazole derivative 10b) show divergent potency profiles requiring independent IC50 determination [2].
| Evidence Dimension | Anti-proliferative potency in A375 melanoma cells |
|---|---|
| Target Compound Data | IC50 expected in low μM range based on structural class membership (exact value requires independent determination) |
| Comparator Or Baseline | HA15 (lead compound): IC50 = 1–2.5 μM in A375 cells, 24 h [1] |
| Quantified Difference | SAR studies indicate C4-phenyl ester modifications modulate potency within ~2- to 5-fold of HA15 [2] |
| Conditions | A375 human melanoma cell line; 24-hour treatment; cell viability (MTS/MTT) assay |
Why This Matters
For procurement in anti-melanoma screening cascades, the C4-methyl benzoate substitution offers a structurally defined handle for SAR exploration around a validated low-μM potency baseline.
- [1] Cerezo M et al. Compounds Triggering ER Stress Exert Anti-Melanoma Effects and Overcome BRAF Inhibitor Resistance. Cancer Cell. 2016;29(6):805-819. PMID: 27238082. View Source
- [2] Millet A et al. Development and in vivo evaluation of fused benzazole analogs of anti-melanoma agent HA15. Eur J Med Chem. 2022. View Source
